molecular formula C5H9NO2 B573322 3-Penten-2-one, 3-amino-4-hydroxy- (9CI) CAS No. 159453-26-6

3-Penten-2-one, 3-amino-4-hydroxy- (9CI)

Cat. No.: B573322
CAS No.: 159453-26-6
M. Wt: 115.13 g/mol
InChI Key: ZTYVTMUDVBQRHL-UHFFFAOYSA-N
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Description

3-Penten-2-one, 3-amino-4-hydroxy- (9CI) is a high-purity chemical compound supplied for research use only. This molecule features a pentenone backbone functionalized with both amino and hydroxy groups, a structure that classifies it as an enone and suggests significant potential in synthetic and medicinal chemistry research . Compounds within the pentenone family, such as the related 3-Penten-2-one, are known to be valuable intermediates in organic synthesis, for instance, in the preparation of complex alkaloids and other natural product analogs . The simultaneous presence of amino and hydroxy substituents on this unsaturated ketone scaffold makes it a versatile building block for the development of novel pharmaceutical agents and for the synthesis of more complex chemical entities. Researchers can leverage this reagent in reactions such as nucleophilic addition, cyclization, and as a precursor for heterocyclic compounds. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

159453-26-6

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3-amino-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C5H9NO2/c1-3(7)5(6)4(2)8/h7H,6H2,1-2H3

InChI Key

ZTYVTMUDVBQRHL-UHFFFAOYSA-N

SMILES

CC(=C(C(=O)C)N)O

Canonical SMILES

CC(=C(C(=O)C)N)O

Synonyms

3-Penten-2-one, 3-amino-4-hydroxy- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Penten-2-one, 3-amino-4-hydroxy- typically involves the modification of 3-Penten-2-one One common method is the amination of 3-Penten-2-one, followed by hydroxylation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Penten-2-one, 3-amino-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Mechanism of Action

The compound is characterized as an enone with an additional hydroxy substituent at position 4, which enhances its reactivity. Its mechanism of action involves interactions with biological molecules through its enone and hydroxy functional groups. These interactions can lead to covalent bond formation with nucleophiles, such as amino acids in proteins, influencing their function and providing insights into biochemical pathways and enzyme mechanisms .

Organic Synthesis

3-Penten-2-one, 3-amino-4-hydroxy- serves as a building block in organic synthesis. It is utilized in the formation of more complex molecules and has been reported to participate in various chemical reactions, including oxidation and reduction processes that yield different products like carboxylic acids or alcohols .

Biological Studies

The compound's reactivity makes it valuable for studying enzyme-catalyzed reactions and metabolic pathways. It has been employed to investigate the structure and function of enzymes due to its ability to form stable adducts with enzyme active sites .

Medicinal Chemistry

Research is ongoing into the potential therapeutic effects of 3-Penten-2-one, 3-amino-4-hydroxy-. Its interactions with biological targets suggest possible applications in drug development, particularly in designing compounds that can modulate enzyme activity or serve as inhibitors .

Industrial Applications

In the industrial sector, 3-Penten-2-one, 3-amino-4-hydroxy- is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows for its incorporation into various chemical processes aimed at producing valuable materials .

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that 3-Penten-2-one, 3-amino-4-hydroxy-, when reacted with specific enzymes, formed stable complexes that inhibited enzymatic activity. This finding suggests its potential as a lead compound for developing enzyme inhibitors .
  • Synthesis Pathways : Research has shown that using this compound as a starting material can lead to the synthesis of various β-hydroxy-ketones through crossed condensation methods. This highlights its utility in producing complex organic molecules efficiently .

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 3-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogenated analogs (e.g., 4-fluoro-3-methyl-) show increased stability and altered reactivity due to electronegative substituents .
  • Mesityl oxide lacks polar groups, rendering it non-reactive in biological systems but useful as an industrial solvent .

Physicochemical Properties

Property 3-Amino-4-hydroxy- (9CI) 4-Fluoro-3-methyl- (Z)- Mesityl oxide (4-Methyl-)
Boiling Point (°C) Not reported 135 130–135
Density (g/cm³) Not reported 0.995 0.865
Water Solubility High (predicted) Low Insoluble
Vapor Pressure (mmHg) Not reported Not reported 9 (20°C)

Notes:

  • The amino-hydroxy derivative’s solubility is inferred from its polar functional groups, contrasting with the hydrophobic nature of mesityl oxide .
  • Fluorinated derivatives exhibit higher density due to fluorine’s atomic mass .

3-Penten-2-one, 3-amino-4-hydroxy- (9CI)

  • Organic Synthesis: Amino-hydroxy ketones are precursors to heterocycles (e.g., pyrroles) via cyclization reactions .

Comparisons :

  • Mesityl oxide : Used as a solvent in Grignard reactions and polymer chemistry due to its low polarity .
  • 4-Fluoro-3-methyl- (Z)- : Fluorine’s electron-withdrawing effects enhance electrophilic reactivity, useful in fluorinated drug synthesis .
  • 3-Hydroxy-4-(methylamino)but-3-en-2-one: Potential bioactivity in coordination chemistry or enzyme inhibition .

Research Findings

  • Kinetics of OH Reactions : The oxidation of 3-penten-2-one by hydroxyl radicals proceeds at a rate constant of $ k = 1.2 \times 10^{-10} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $, forming 2-hydroxypropanal as a major product .
  • Bromination: 3-Penten-2-one undergoes allylic bromination to form dynamic mixtures of s-cis and s-trans conformers, a reactivity likely shared with amino-hydroxy derivatives .
  • Thermochemical Data: Density functional theory (DFT) studies on similar enones suggest that exact-exchange terms improve accuracy in predicting bond dissociation energies .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-amino-4-hydroxy-3-penten-2-one derivatives?

  • Methodological Answer : Synthesis of α,β-unsaturated ketones like 3-penten-2-one derivatives often involves photolysis or ozonolysis of precursor iodides. For example, 3-penten-2-one oxide was synthesized by photolyzing (Z)-2,4-diiodo-pent-2-ene at 248 nm in a 20% O₂/Ar carrier gas, followed by collisional stabilization and pulsed jet cooling . Adapting this approach, amino and hydroxyl groups could be introduced via nucleophilic substitution or oxidation-reduction reactions post-synthesis. Characterization should include time-of-flight mass spectrometry (TOF-MS) to confirm molecular weight (e.g., m/z 100 for C₅H₈O₂ analogs) and photoelectron spectroscopy for functional group validation.

Q. How can the structural configuration of 3-amino-4-hydroxy-3-penten-2-one be validated?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via coupling constants (e.g., J values for Z/E isomers in related 4-hydroxy-3-penten-2-one derivatives) .
  • Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., 3-penten-2-one derivatives in the EPA/NIH Mass Spectral Database) .
  • Infrared (IR) Spectroscopy : Identify functional groups like C=O (1700–1750 cm⁻¹) and O–H/N–H stretches (3200–3600 cm⁻¹) .

Q. What are the key applications of 3-penten-2-one analogs in biochemical studies?

  • Methodological Answer : Similar compounds (e.g., 3-penten-2-one) inhibit inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages, suggesting anti-inflammatory potential. To study this:

  • Treat LPS-activated macrophages with the compound and measure NO production via Griess assay.
  • Quantify iNOS expression using Western blotting or qPCR .
  • Compare results with positive controls (e.g., dexamethasone) and validate via dose-response curves.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 3-amino-4-hydroxy-3-penten-2-one?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve thermochemical accuracy .
  • Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency calculations.
  • Key Outputs :
  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Correlation energy via Colle-Salvetti formulas for electron density analysis .
  • Validate computational results with experimental UV-Vis spectra and X-ray crystallography (if available).

Q. What strategies resolve contradictions in reported bioactivity data for 3-penten-2-one derivatives?

  • Methodological Answer :

  • Batch Consistency : Ensure compound purity (>95%) via HPLC and quantify impurities (e.g., aldehydes from oxidation) .
  • Assay Standardization : Use identical cell lines (e.g., RAW264.7) and LPS concentrations across studies.
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) and adjust for variables like solvent (DMSO vs. ethanol) .
  • Mechanistic Studies : Perform kinase profiling or RNA-seq to identify off-target effects.

Q. How can the stability of 3-amino-4-hydroxy-3-penten-2-one be optimized under experimental conditions?

  • Methodological Answer :

  • Storage : Use argon-purged vials at –80°C to prevent oxidation.
  • Buffering : Prepare solutions in PBS (pH 7.4) with antioxidants (e.g., 0.1% ascorbic acid) .
  • Kinetic Monitoring : Track degradation via LC-MS at timed intervals and calculate half-life using first-order kinetics.
  • Stabilization : Consider cyclodextrin encapsulation to protect labile hydroxyl/amino groups .

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